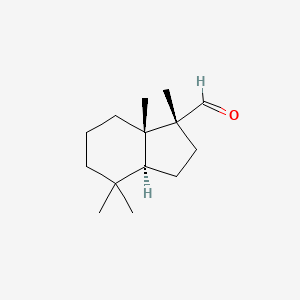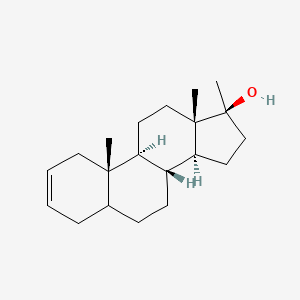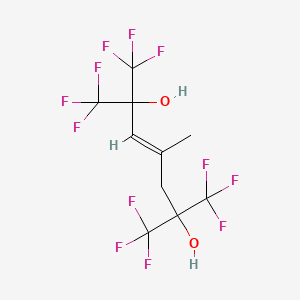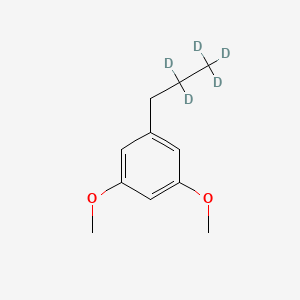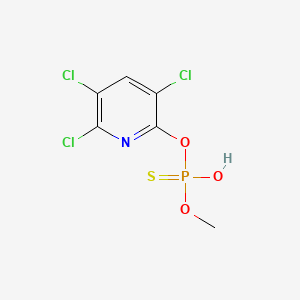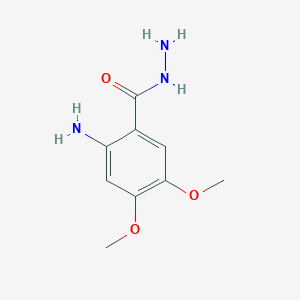
2,3-O-Isopropylidene-L-apiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-Isopropylidene-L-apiose is a derivative of L-apiose, a branched-chain pentose sugar found predominantly in plants. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the apiose molecule. It is widely used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-L-apiose typically involves the protection of L-apiose using acetone in the presence of an acid catalyst. One common method includes the cyclization of dithioacetals possessing a 2,3-O-isopropylidene group to preserve the correct configuration of the apiofuranose ring . Another method involves the periodate oxidation and borohydride reduction of L-arabinose derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar protective group strategies and purification techniques as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-O-Isopropylidene-L-apiose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The isopropylidene group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Acidic conditions, such as using sulfuric acid, facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted apiose derivatives.
Scientific Research Applications
2,3-O-Isopropylidene-L-apiose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-L-apiose primarily involves its role as a protected intermediate in synthetic pathways. The isopropylidene group protects the hydroxyl groups during reactions, allowing for selective modifications at other positions. This protection is crucial for maintaining the integrity of the apiofuranose ring during complex synthetic processes .
Comparison with Similar Compounds
L-apiose: The parent compound without the isopropylidene protection.
2,3-O-Isopropylidene-D-glyceraldehyde: Another isopropylidene-protected sugar derivative.
2,3-O-Isopropylidene-L-erythruronolactone: A related compound used in similar synthetic applications.
Uniqueness: 2,3-O-Isopropylidene-L-apiose is unique due to its specific protective group, which allows for selective reactions and modifications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where maintaining the correct stereochemistry is essential .
Properties
Molecular Formula |
C29H50O6 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(1R,2R,4S,5R,7R,11S,12R,15R,16S)-15-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,28-,29-/m1/s1 |
InChI Key |
HJIKODJJEORHMZ-SPCHQUQBSA-N |
Isomeric SMILES |
CC[C@H]([C@H]([C@@H]([C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2COC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

